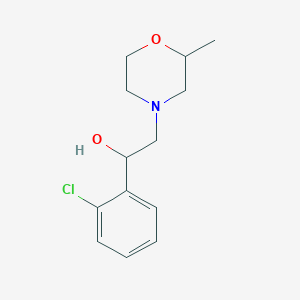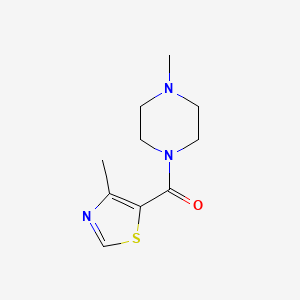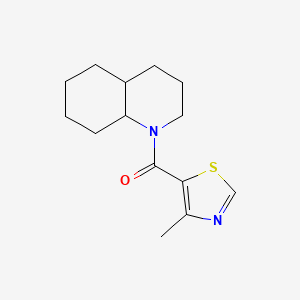![molecular formula C19H24N4O B7544614 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, also known as PPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPU belongs to the class of urea derivatives and has been shown to have various biological effects, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer, and to modulate the activity of various transcription factors and cytokines that are involved in these diseases.
Biochemical and Physiological Effects:
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its high purity, high yield, and well-established synthesis method. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, the limitations of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, including:
1. Further studies on the mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to fully understand its potential therapeutic applications and potential side effects.
2. Development of novel 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea derivatives with improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to optimize its dosing and administration.
4. Evaluation of the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents.
5. Studies on the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in other diseases, such as cardiovascular diseases and metabolic disorders.
In conclusion, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop novel derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea can be synthesized through a multi-step process that involves the reaction of piperidine, pyridine, and phenyl isocyanate. The synthesis of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been optimized to yield high purity and high yield of the final product. The chemical structure of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent. In inflammation research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. In neurological research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(21-17-4-2-1-3-5-17)22-18-9-14-23(15-10-18)13-8-16-6-11-20-12-7-16/h1-7,11-12,18H,8-10,13-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDSBKMBBNCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)

![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)
